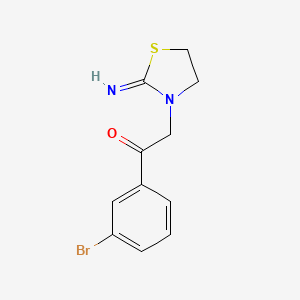![molecular formula C10H8N4O B15161404 2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one CAS No. 143726-35-6](/img/structure/B15161404.png)
2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a quinazoline ring, with an amino group at the 2-position and a keto group at the 9-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts, such as acids or bases, and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficient production of the compound .
化学反応の分析
Types of Reactions
2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials for bioimaging
作用機序
The mechanism of action of 2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation .
類似化合物との比較
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the pyrazole ring.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a pyrimidine ring.
Thiazolo[2,3-b]quinazoline: A compound with a thiazole ring fused to a quinazoline ring
Uniqueness
2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one is unique due to its specific structure, which combines the properties of both pyrazole and quinazoline rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and drug development .
特性
CAS番号 |
143726-35-6 |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.20 g/mol |
IUPAC名 |
2-amino-3H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C10H8N4O/c11-8-5-9-12-7-4-2-1-3-6(7)10(15)14(9)13-8/h1-4H,5H2,(H2,11,13) |
InChIキー |
PAGKCCBMRBVSBL-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN2C1=NC3=CC=CC=C3C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


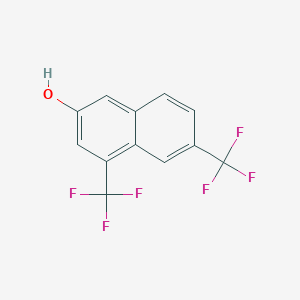
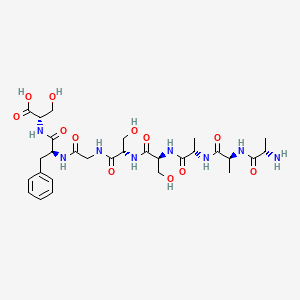
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)


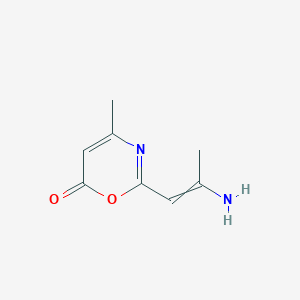

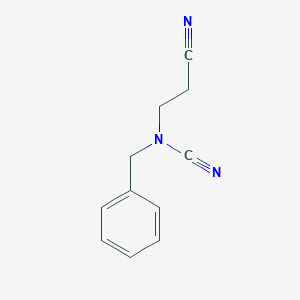
![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
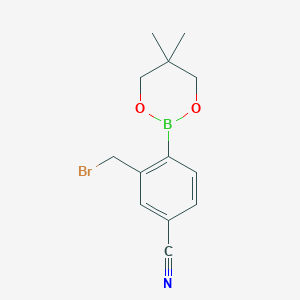
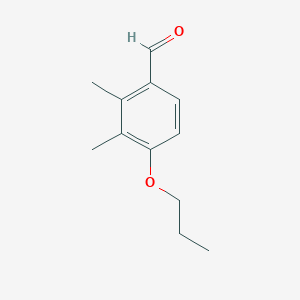
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
